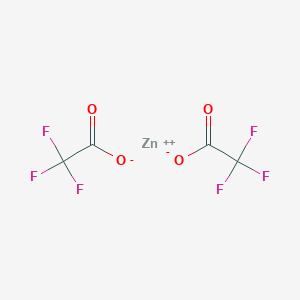![molecular formula C18H14Cl2Z B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/no-structure.png)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, also known as Zirconium dichloride, is an inorganic compound and a member of the zirconium family. It is a white crystalline solid with a molecular weight of 219.07 g/mol and a melting point of 206°C. Zirconium dichloride has a wide range of applications in the chemical synthesis of organic compounds, as well as in the field of scientific research.
Applications De Recherche Scientifique
1. Zirconium Sandwich Complexes
Zirconium sandwich complexes, specifically bis-indenyl zirconium sandwich complexes, have shown to serve as effective sources of low-valent zirconium, reacting rapidly with both olefins and alkynes at ambient temperature. These complexes, due to their unique eta(5) and eta(9) coordination, undergo preferential C-H activation yielding corresponding allyl hydride compounds, showcasing their potential in coupling reactions and synthesis processes (Bradley et al., 2004).
2. Zirconium in Medical Imaging and Sensors
Doped zirconia has been explored for its applications in medical imaging, biolabeling, and sensors. The study on lanthanide and niobium doped zirconia revealed that charge compensation affects the incorporation of intrinsic defects and activators, impacting the luminescence intensity. This makes Ln3+ doped zirconia attractive for practical applications in these fields (Smits et al., 2017).
3. Zirconium in Dental and Orthopedic Implants
The role of zirconium ions in promoting the proliferation and differentiation of human osteoblasts has been identified, suggesting the beneficial use of zirconium in dental and orthopedic implants. Zirconium ions at certain concentrations increased the deposition of calcium phosphate and induced osteogenic gene expression, which is mediated, at least in part, by BMP signaling (Chen et al., 2015).
4. Zirconium in Nuclear Waste Immobilization
The structural role of zirconium in high-level nuclear waste glasses has been investigated, showing that zirconium is immobilized as six-fold coordinate ZrO6 species. This work is part of optimizing the solubility of zirconium in waste glasses, highlighting the importance of zirconium in the immobilization of nuclear waste (Connelly et al., 2011).
5. Zirconium in Transparent Conducting Films
Zirconium-doped indium oxide thin films have been developed for use as transparent anode contacts in organic light-emitting diodes. These films show low electrical resistivity and high visible transmittance, demonstrating the potential of zirconium in enhancing the performance of electronic and optoelectronic devices (Kim et al., 2001).
Propriétés
Numéro CAS |
12148-49-1 |
|---|---|
Nom du produit |
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- |
Formule moléculaire |
C18H14Cl2Z |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
SMILES canonique |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Autres numéros CAS |
12148-49-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



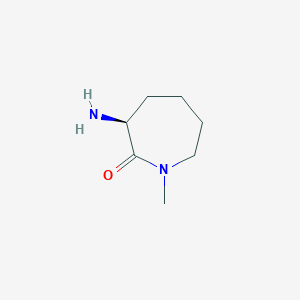
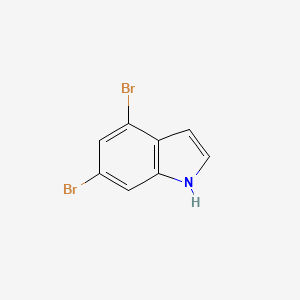
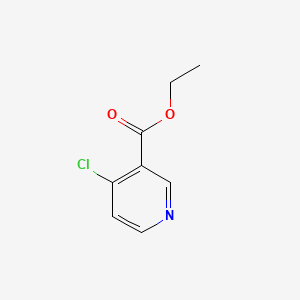
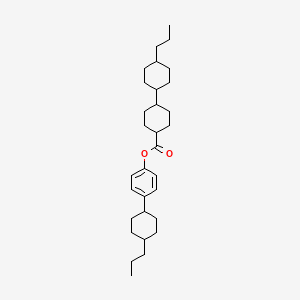
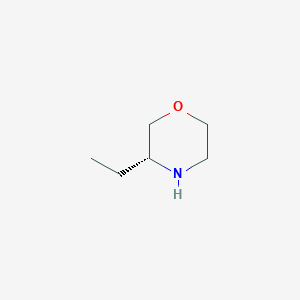
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

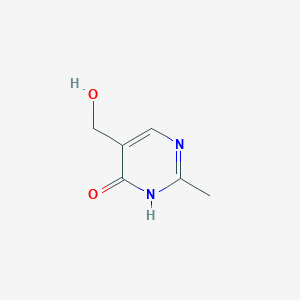
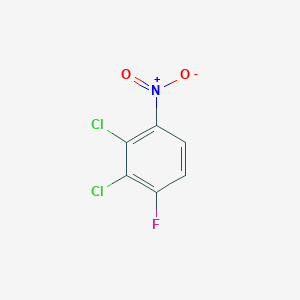
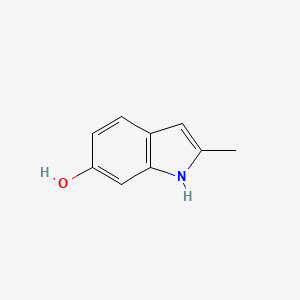
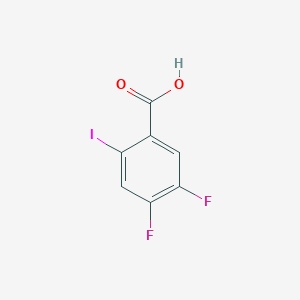
![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
